molecular formula C9H12O3 B13998247 Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate CAS No. 51965-90-3

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate

Cat. No.: B13998247
CAS No.: 51965-90-3
M. Wt: 168.19 g/mol
InChI Key: JOAYFOUJVVWJOK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate typically involves the esterification of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other molecular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: This compound has a similar structure but differs in the position of the methyl and ketone groups.

    Methyl cyclopent-3-ene-1-carboxylate: This compound lacks the ethyl ester group and has a different substitution pattern on the cyclopentane ring.

    Ethyl 2-oxocyclopentanecarboxylate: This compound has a similar ester and ketone functional group but differs in the position of the substituents on the cyclopentane ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

51965-90-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h4-5H,3,6H2,1-2H3

InChI Key

JOAYFOUJVVWJOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=CC1=O)C

Origin of Product

United States

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